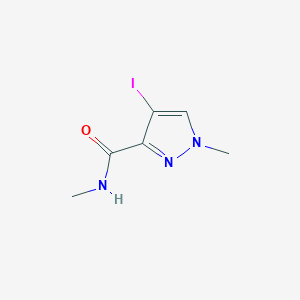

4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-iodo-N,1-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O/c1-8-6(11)5-4(7)3-10(2)9-5/h3H,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTGPYNJOOXTSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=C1I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including pharmacology and agriculture.

The compound features a pyrazole ring substituted with an iodine atom and a carboxamide group. Its synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of Pyrazole Ring : This can be achieved through the reaction of hydrazines with carbonyl compounds.

- Iodination : The introduction of the iodine atom is often performed using iodine monochloride or molecular iodine under acidic conditions.

- Formation of Carboxamide : This step usually involves reacting an amine with a carboxylic acid derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the iodine atom enhances its reactivity, allowing it to modulate various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer progression.

- Receptor Modulation : It interacts with receptors that play roles in inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses potent anticancer properties. For instance:

- In vitro Studies : Cell line assays have shown that it inhibits the proliferation of various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations.

- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary studies suggest potential antifungal effects, although further research is needed to quantify this activity.

Case Studies

Several case studies highlight the efficacy of this compound:

-

Cancer Treatment Study :

- Objective : Evaluate the anticancer efficacy in mouse models.

- Findings : Significant tumor reduction was observed in treated mice compared to controls, suggesting its potential as a therapeutic agent.

-

Antimicrobial Efficacy Study :

- Objective : Test against common pathogens.

- Results : Demonstrated effective inhibition of bacterial growth at low concentrations, indicating its potential as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-Iodo-N,1-dimethyl-pyrazole | Iodine substitution | Anticancer | 0.5 |

| N-(1-adamantyl)-pyrazole | No iodine, different substituents | Moderate anticancer | 2.0 |

| 4-Bromo-N-methyl-pyrazole | Bromine instead of iodine | Antimicrobial | 1.5 |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide with structurally related pyrazole carboxamides, emphasizing substituent variations and their impacts:

Key Observations :

- Halogen vs.

- Carboxamide Variations : Dimethyl carboxamide groups (target compound) improve solubility in organic solvents relative to triethyl or aryl-substituted analogs .

- Electronic Effects: Nitro and cyano groups (e.g., compound 3a ) increase electrophilicity, whereas the amino group in enhances nucleophilicity.

Physicochemical Properties

Notes:

- The iodine atom increases molecular weight and may elevate melting points compared to chloro analogs.

- Aryl-substituted derivatives (e.g., compound 3a ) exhibit lower solubility in aqueous media due to hydrophobic aromatic rings.

Q & A

Q. How can researchers optimize the synthesis of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires multi-step reactions with precise control of reaction parameters. For pyrazole-carboxamide derivatives, nucleophilic substitution and condensation reactions are commonly used to introduce the iodo and methyl groups. Temperature control (e.g., maintaining 60–80°C) and pH adjustment (neutral to mildly acidic) during intermediate steps are critical to prevent side reactions. For example, highlights the importance of temperature and pH in achieving >90% purity for structurally similar carboxamides. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization in ethanol can further enhance purity .

Q. What characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR : - and -NMR can confirm the presence of methyl, pyrazole, and carboxamide groups. The iodo substituent’s deshielding effect is detectable in -NMR spectra (e.g., C-I resonance at ~90–100 ppm) .

- X-ray crystallography : Resolves stereoelectronic effects of the iodo group and validates the planar pyrazole core, as seen in analogous compounds like N-[1-(3-cyanobenzyl)-1H-pyrazol-4-yl]-2H-indazole-3-carboxamide .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHINO) with <2 ppm error .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases (e.g., JAK2, EGFR) due to the pyrazole-carboxamide scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization assays with recombinant enzymes .

- Antimicrobial activity : Employ microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values ≤16 µg/mL for related compounds .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC values to reference drugs like cisplatin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?

- Methodological Answer : Key SAR insights from analogous compounds:

- Iodo substituent : Enhances lipophilicity and halogen bonding with target proteins. Replace with bromo or trifluoromethyl groups to modulate pharmacokinetics .

- N-methylation : Reduces metabolic degradation but may sterically hinder target binding. Compare activity of N1-methyl vs. N1-ethyl derivatives .

- Carboxamide linker : Replace with sulfonamide or urea groups to alter hydrogen-bonding patterns. shows methoxyphenyl substitutions improve solubility without compromising activity .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from assay conditions or compound stability:

- Solubility : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference. For insoluble analogs, employ cyclodextrin-based formulations .

- Redox sensitivity : The iodo group may degrade under light or oxidizing conditions. Validate compound stability via HPLC before assays .

- Cell line variability : Normalize data using housekeeping genes (e.g., GAPDH) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can computational methods predict the molecular targets of this compound?

- Methodological Answer : Use a tiered computational approach:

- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., COX-2, PDB ID: 5KIR) using AutoDock Vina. Prioritize binding poses with ΔG ≤ −8 kcal/mol .

- Pharmacophore modeling : Identify essential features (e.g., carboxamide hydrogen bond acceptor, iodo halogen bond donor) using Schrödinger’s Phase .

- Machine learning : Train models on ChEMBL datasets for pyrazole derivatives to predict off-target effects (e.g., hERG inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.